molecular formula C14H30OSi B14254356 4-(Trimethylsilyl)undec-4-en-3-ol CAS No. 183154-15-6

4-(Trimethylsilyl)undec-4-en-3-ol

Cat. No.: B14254356
CAS No.: 183154-15-6
M. Wt: 242.47 g/mol
InChI Key: JUTCJNCTUBBLFF-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)undec-4-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an undecen-3-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)undec-4-en-3-ol typically involves the reaction of undec-4-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Undec-4-en-3-ol+Trimethylsilyl chlorideBaseThis compound\text{Undec-4-en-3-ol} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Undec-4-en-3-ol+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)undec-4-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 4-(Trimethylsilyl)undec-4-en-3-one.

    Reduction: Formation of 4-(Trimethylsilyl)undecane.

    Substitution: Formation of various substituted undec-4-en-3-ol derivatives.

Scientific Research Applications

4-(Trimethylsilyl)undec-4-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)undec-4-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. Additionally, the compound’s double bond and hydroxyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylsilyl)undec-4-en-1-yn-3-ol
  • 4-(Trimethylsilyl)undec-4-en-3-one
  • 4-(Trimethylsilyl)undecane

Uniqueness

4-(Trimethylsilyl)undec-4-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and protection to the hydroxyl group, while the double bond offers a site for further functionalization.

Properties

CAS No.

183154-15-6

Molecular Formula

C14H30OSi

Molecular Weight

242.47 g/mol

IUPAC Name

4-trimethylsilylundec-4-en-3-ol

InChI

InChI=1S/C14H30OSi/c1-6-8-9-10-11-12-14(13(15)7-2)16(3,4)5/h12-13,15H,6-11H2,1-5H3

InChI Key

JUTCJNCTUBBLFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C(CC)O)[Si](C)(C)C

Origin of Product

United States

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